![molecular formula C12H13F2NO B1380532 4-Butoxy-2,6-difluorophenylacetonitrile CAS No. 1373921-02-8](/img/structure/B1380532.png)
4-Butoxy-2,6-difluorophenylacetonitrile
Overview
Description
“4-Butoxy-2,6-difluorophenylacetonitrile” is a chemical compound with the molecular formula C12H13F2NO . It’s used for research purposes.
Molecular Structure Analysis
The molecular weight of “4-Butoxy-2,6-difluorophenylacetonitrile” is 225.23 g/mol . The InChI code is 1S/C12H13F2NO/c1-2-3-6-16-9-7-11(13)10(4-5-15)12(14)8-9/h7-8H,2-4,6H2,1H3 . The Canonical SMILES is CCCCOC1=CC(=C(C(=C1)F)CC#N)F .Physical And Chemical Properties Analysis
The physical form of “4-Butoxy-2,6-difluorophenylacetonitrile” is liquid . It has a molecular weight of 225.23 g/mol . It has a XLogP3-AA of 3 , and a topological polar surface area of 33 Ų . It has a rotatable bond count of 5 .Scientific Research Applications
Pharmacology
4-Butoxy-2,6-difluorophenylacetonitrile: is utilized in pharmacological research for the synthesis of novel compounds with potential therapeutic effects. Its unique structure allows for the creation of derivatives that can be tested for a variety of biological activities, such as enzyme inhibition or receptor binding .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block. It’s particularly useful in the synthesis of complex molecules due to the presence of reactive nitrile and difluorophenyl groups, which can undergo various transformations to yield a wide range of organic products .
Material Science
The applications in material science are centered around the development of new materials with enhanced properties4-Butoxy-2,6-difluorophenylacetonitrile can be a precursor for the synthesis of polymers or coatings with specific characteristics like increased resistance to heat or chemical degradation .
Environmental Science
This compound’s role in environmental science could involve the study of its behavior in ecosystems, its biodegradability, and its potential as a tracer for monitoring environmental pollution. Research may also focus on its effects on various organisms and its fate in different environmental compartments .
Biochemistry Research
In biochemistry, 4-Butoxy-2,6-difluorophenylacetonitrile may be used to study biochemical pathways and processes. It could act as an inhibitor or activator in enzymatic reactions, helping to elucidate the function of enzymes and the role of certain biochemicals in living organisms .
properties
IUPAC Name |
2-(4-butoxy-2,6-difluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c1-2-3-6-16-9-7-11(13)10(4-5-15)12(14)8-9/h7-8H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTXIUHAJIHUKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C(=C1)F)CC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101262943 | |
Record name | Benzeneacetonitrile, 4-butoxy-2,6-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101262943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butoxy-2,6-difluorophenylacetonitrile | |
CAS RN |
1373921-02-8 | |
Record name | Benzeneacetonitrile, 4-butoxy-2,6-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373921-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetonitrile, 4-butoxy-2,6-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101262943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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